molecular formula C11H12N2O2 B1307012 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid CAS No. 842972-77-4

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Cat. No. B1307012
M. Wt: 204.22 g/mol
InChI Key: CGKMLHSGIAKKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid, also known as 3-Methyl-5-propionic acid, is an organic compound that is found naturally in some plants, fungi, and bacteria. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used as an intermediate in the production of a number of other compounds, such as polymers, surfactants, and lubricants. The compound has a wide range of applications in the laboratory, including in the synthesis of drugs, dyes, and other organic compounds.

Scientific Research Applications

Development in Fluorescence Applications

  • Research Context: Tridentate ligands derived from benzimidazole, among other compounds, have been synthesized and investigated for their interaction with rhenium tricarbonyl core complexes, demonstrating potential in fluorescence applications (Wei, Babich, Ouellette, & Zubieta, 2006).

Antimicrobial Agent Synthesis

  • Research Context: Novel isoxazolyl benzoimidazolyl benzamides, acrylamides, and propionamides, structurally related to 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid, have been synthesized, showing significant in vitro antimicrobial activities (Rajanarendar, Ramu, Reddy, & Shaik, 2008).

Application in Biological Fields

  • Research Context: Benzimidazole moiety plays a vital role in biological fields like antioxidant, antidepressant, anticonvulsant, antimicrobial, and anticancer activities. New compounds containing benzimidazole moiety incorporated into different amino acids and analogues have been constructed and evaluated for their antimicrobial activities (Abd El-Meguid, 2014).

Antihypertensive Activity

  • Research Context: Synthesized derivatives of benzimidazole, including 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid, have shown potent antihypertensive effects, characterized using various spectroscopic techniques and evaluated for their antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

properties

IUPAC Name

3-(2-methyl-3H-benzimidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMLHSGIAKKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
X Han, RL Civiello, H Fang, D Wu, Q Gao… - The Journal of …, 2008 - ACS Publications
Amino acid esters 5−11 as tyrosine mimics have been synthesized in excellent enantioselectivity (up to 99.6% ee) and in good overall chemical yields. The key step in the sequence …
Number of citations: 21 pubs.acs.org

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